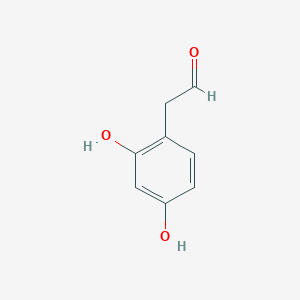

2-(2,4-Dihydroxyphenyl)acetaldehyde

Description

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetaldehyde |

InChI |

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,4-5,10-11H,3H2 |

InChI Key |

QMHIFCYFYWNSGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC=O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis via Monoamine Oxidase Catalysis

The most well-documented method for synthesizing DOPAL involves the enzymatic oxidation of dopamine using monoamine oxidase (MAO). This pathway mirrors the endogenous metabolic process observed in neuronal systems, where dopamine undergoes oxidative deamination to yield DOPAL.

Reaction Mechanism and Procedure

In this method, rat liver MAO catalyzes the conversion of dopamine to DOPAL in a two-step process:

- Oxidative Deamination : MAO facilitates the removal of an amine group from dopamine, resulting in the formation of an imine intermediate.

- Hydrolysis : The imine intermediate is hydrolyzed non-enzymatically to produce DOPAL and ammonia.

The reaction is typically conducted in a buffered aqueous solution (e.g., 50 mM sodium phosphate, pH 7.4) under controlled temperature conditions. The resulting DOPAL is quantified using high-performance liquid chromatography (HPLC) or enzymatic assays involving aldehyde dehydrogenase (ALDH) and nicotinamide adenine dinucleotide (NAD).

Key Advantages:

- Biological Relevance : This method replicates the natural metabolic pathway, making it ideal for studies investigating DOPAL’s neurotoxic effects.

- Specificity : MAO selectively targets dopamine, minimizing side reactions.

Limitations:

- Low Yield : Enzymatic methods often suffer from substrate inhibition and enzyme instability.

- Cost : Purification of MAO and cofactor regeneration systems increase operational expenses.

Comparative Analysis of DOPAL and Structurally Related Compounds

The reactivity and biological impact of DOPAL are distinct from related catecholamines and aldehydes. The table below highlights key differences:

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dihydroxyphenyl)acetaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used to substitute the hydroxyl groups or the aldehyde group.

Major Products Formed:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Results in the formation of alcohols.

Substitution: Leads to the formation of esters, ethers, or other derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)acetaldehyde, also known as DOPAL, is a neurotoxic metabolite formed during the oxidative deamination of dopamine . It has gained considerable attention for its role in neurotoxicity and aldehyde metabolism .

Scientific Research Applications

Neurotoxicity

- DOPAL's neurotoxicity has been demonstrated in various cell lines, including PC12 cells, SH-SY5Y cells, and SK-N-SH cells . Studies have shown that DOPAL can reduce the viability of PC12 cells at concentrations close to physiological levels .

- Stereotaxic injection of DOPAL in the substantia nigra of animal models resulted in the selective loss of dopaminergic neurons, triggering a behavioral phenotype consistent with Parkinson's disease (PD) .

- DOPAL is significantly more reactive than other biological catechols like DOPAC, DA, DOPET, and DOPA towards Cu2+ ions, suggesting its prominent role in oxidative stress-related neurotoxicity .

Oxidative Stress and Metabolism

- DOPAL can undergo oxidative transformations, generating reactive intermediates that contribute to its neurotoxicity .

- Copper (II) ions catalyze the oxidation of DOPAL, leading to the formation of 3,4-dihydroxyphenylethylene glycol (DOPEG) and 3,4-dihydroxybenzylalcohol (DHBAlc) .

- Aldehyde dehydrogenases, particularly ALDH2, play a crucial role in metabolizing DOPAL into non-toxic metabolites . Inhibition of ALDH2 can lead to a DOPAL-dependent decrease in dopamine synthesis .

ALDH2 and Detoxification

- ALDH2 is a detoxifying enzyme that oxidizes aldehydic substrates, including those produced during oxidative stress .

- In East Asian populations, a common ALDH2*2 mutant allele results in reduced enzymatic activity, potentially increasing susceptibility to DOPAL-related toxicity .

- Activation of ALDH2 facilitates the removal of cytotoxic aldehydes, protecting against cardiac damage and ischaemia/reperfusion injuries .

Potential Reactive Intermediates

- DOPAL-quinone, an oxidative product of DOPAL, can be reduced by NaBH4 to 3,4-dihydroxyphenylethanol (DOPET) .

- DOPAL-quinone can isomerize to DOPAL-quinone methide, leading to the production of DOPEGAL, a known deamination product of norepinephrine . DOPEGAL has also been shown to be toxic to PC-12 cells .

DOPAL in Cardiac Research

- Conditions promoting oxidative stress can lead to a build-up of reactive aldehydes, causing cell damage and contributing to cardiac diseases .

- ALDH2 is important in the oxidation of aldehydic substrates, such as 4-HNE, acrolein, and short chain, aromatic or polycyclic carbons .

- εPKC interacts with ALDH2 in mitochondria, increasing its enzymatic activity and reducing 4-HNE–protein adduct formation, thereby protecting the heart against ischaemia/reperfusion injuries .

Mechanism of Action

2-(2,4-Dihydroxyphenyl)acetaldehyde is similar to other dihydroxy compounds, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzoic acid. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the aldehyde group in its structure differentiates it from other similar compounds, providing additional versatility in chemical reactions.

Comparison with Similar Compounds

Positional Isomerism: 2,4- vs. 3,4-Dihydroxy Substitution

The position of hydroxyl groups significantly influences chemical behavior and biological activity:

Functional Group Variations: Aldehyde vs. Ketone

Hydroxyacetophenone derivatives, such as 1-(2,4-Dihydroxyphenyl)-2-phenylethanone , differ in their functional groups:

Substituent Effects: Hydroxyl vs. Chloro/Methoxy Groups

Electron-donating (e.g., hydroxyl) and electron-withdrawing (e.g., chloro) substituents modulate reactivity and stability:

- Hydroxyl groups enhance solubility and participation in hydrogen bonding, critical for biological interactions.

- Chloro groups reduce reactivity and increase stability, as seen in safety profiles of halogenated analogs .

Research Implications and Gaps

- Biological Roles : While 2-(3,4-dihydroxyphenyl)acetaldehyde is linked to dopamine metabolism , the 2,4-isomer’s enzymatic interactions warrant further study.

- Material Science : Aldehyde derivatives may excel in dynamic covalent chemistry (e.g., self-healing polymers), whereas ketones are established in dye synthesis .

- Safety Data : Chlorinated analogs like 2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide highlight substituent-dependent toxicity, but direct comparisons with hydroxylated analogs are lacking.

Q & A

Q. Table 1. Enzymatic Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Dopamine | |

| Enzyme | Amine oxidase | |

| pH | 7.4 | |

| Temperature | 37°C | |

| Purification method | Column chromatography |

How can researchers characterize the purity and structural integrity of this compound?

Basic

Characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the structure via H and C NMR, focusing on peaks for the aldehyde group (~9.8 ppm) and aromatic protons (~6.5–7.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 280 nm .

- Mass Spectrometry (MS) : Validate molecular weight (MW 168.15 g/mol) via ESI-MS or MALDI-TOF .

Advanced

For resolving ambiguities in stereochemistry or tautomeric forms, employ 2D NMR (COSY, HSQC) or X-ray crystallography (as demonstrated for structurally similar compounds in ).

What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

Advanced

Contradictions often arise from differences in assay conditions or impurities. Strategies include:

Replication under standardized conditions : Use identical buffer systems (e.g., PBS pH 7.4) and enzyme concentrations.

Orthogonal assays : Compare results from enzyme inhibition studies with cell-based assays (e.g., viability or ROS detection).

Impurity profiling : Quantify by-products (e.g., quinones from oxidation) via LC-MS .

What are the optimal storage conditions to ensure the stability of this compound?

Q. Basic

Q. Table 2. Stability Guidelines

| Condition | Recommendation | Reference |

|---|---|---|

| Temperature | -10°C | |

| Atmosphere | Nitrogen-purged vials | |

| Light | Amber glass containers |

How can researchers design experiments to investigate the role of this compound in dopamine metabolic pathways?

Q. Advanced

Enzyme kinetics : Measure and for amine oxidase using varying dopamine concentrations .

Isotopic labeling : Track metabolic fate via C-labeled dopamine in cell cultures.

Knockdown/knockout models : Use CRISPR-Cas9 to silence amine oxidase and monitor metabolite accumulation .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First aid : Flush eyes with water for 15 minutes upon contact .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (InChI Key: MIJHTZRGAIDYBG-UHFFFAOYSA-N) to predict binding to enzymes like amine oxidase .

- QSAR modeling : Coralate substituent effects (e.g., hydroxyl groups) with activity using PubChem data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.